O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide is a synthetic organic compound notable for its complex structure, which includes a chloroacetyl group, two trifluoromethyl groups, and a carbohydroximamide moiety attached to a benzene ring. This compound has garnered attention in various chemical research fields due to its unique properties and potential applications.
The compound can be synthesized through multiple chemical reactions and is available from various chemical suppliers. Its molecular formula is , with a molecular weight of 348.63 g/mol.
O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide falls under the category of organic compounds, specifically within the class of aromatic compounds due to the presence of the benzene ring. Its functional groups classify it as a halogenated amide.
The synthesis of O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide typically involves several key steps:
The molecular structure of O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide can be represented as follows:
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N/OC(=O)CCl)/N
The compound exhibits a complex arrangement of atoms that contributes to its reactivity and properties. The presence of fluorine atoms enhances its electronegativity and influences its interaction with other molecules.
O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide can undergo various chemical reactions:
The mechanism of action for O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide involves several steps:
O1-(2-chloroacetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydroximamide has potential applications in:
This compound represents a significant area of interest for researchers aiming to explore new synthetic pathways and applications in various scientific fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: